molecular formula C24H25N3O5S2 B2963156 N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-78-4

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2963156
CAS No.: 851780-78-4
M. Wt: 499.6
InChI Key: NDCUCUFAEMJLGB-UHFFFAOYSA-N
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Description

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-4-6-19(7-5-17)24-16-23(18-8-10-20(11-9-18)26-33(3,28)29)25-27(24)34(30,31)22-14-12-21(32-2)13-15-22/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUCUFAEMJLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for a variety of biological activities. The presence of sulfonamide and methoxy groups enhances its pharmacological profile. The empirical formula is C17H20N4O4S2C_{17}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 396.49 g/mol.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity against various human cancer cell lines. The compound has been evaluated for its cytotoxic effects on several cancer types.

Case Studies and Findings

  • Cell Line Testing : The compound was tested against multiple cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Results indicated notable inhibitory effects with IC50 values indicating effective concentrations required to inhibit cell growth:
    • A549 : IC50 = 26 µM
    • MCF-7 : IC50 = 0.08 µM
    • HT-29 : IC50 = 14.31 µM
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through the disruption of microtubule dynamics, leading to cell cycle arrest. This is similar to the mechanism exhibited by other pyrazole derivatives, which have shown significant binding affinity to tubulin, causing structural distortions that prevent mitosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects.

Mechanistic Insights

The anti-inflammatory action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds with similar structures have shown significant COX-2 inhibition, leading to reduced production of pro-inflammatory mediators .

Comparative Biological Activity Table

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anticancer - LungA54926
Anticancer - BreastMCF-70.08
Anticancer - ColonHT-2914.31
Anti-inflammatoryCOX InhibitionNot specified

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